Cas no 24599-25-5 (Acryloylglycine)
Acryloylglycine Chemical and Physical Properties
Names and Identifiers
-
- Glycine,N-(1-oxo-2-propen-1-yl)-
- Acryloylglycine
- ACRYLAMIDO BUFFER
- N-(1-oxo-2-propen-1-yl)Glycine
- 1-aminopropenalaceticacid
- 2-(prop-2-enoylamino)acetic acid
- 2-acrylamidoacetic acid
- 2-Propenamidoacetic acid
- ACRYLAMIDO BUFFER SOLUTION PK 3.6,0.2 M IN WATER,STAB.
- Apaa
- Glycine,N-(1-oxo-2-propenyl)
- N,N-DIMETHYLAMINOETHYL ACRYLAMIDE
- N-Acryloyl-glycin
- N-acryloyl-glycine
- AKOS000186328
- DTXSID50865161
- E82556
- J-015584
- Glycine, N-(1-oxo-2-propen-1-yl)-
- Glycine, N-(1-oxo-2-propenyl)-
- CHEBI:165890
- N-Prop-2-enoylglycine
- 24599-25-5
- N-Acryloylglycine
- CS-0239984
- N-(1-oxo-2-propenyl)-Glycine
- SCHEMBL28715
- NSC-288735
- 1-Aminopropenal acetic acid
- NSC 288735
- N-carboxy methyl acrylamide
- LZCXCXDOGAEFQX-UHFFFAOYSA-N
- NS00123360
- Acryloyl Glycine
- EN300-222214
- 2-(prop-2-enamido)acetic acid
- NSC288735
- n-acryloyl glycine
- DB-298177
-
- MDL: MFCD00085223
- Inchi: 1S/C5H7NO3/c1-2-4(7)6-3-5(8)9/h2H,1,3H2,(H,6,7)(H,8,9)
- InChI Key: LZCXCXDOGAEFQX-UHFFFAOYSA-N
- SMILES: OC(CNC(C=C)=O)=O
Computed Properties
- Exact Mass: 142.11100
- Monoisotopic Mass: 129.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 66.4Ų
Experimental Properties
- Density: 1.209
- Melting Point: 132-136 °C
- Boiling Point: 399.7°Cat760mmHg
- Flash Point: 195.6°C
- PSA: 32.34000
- LogP: 0.24110
Acryloylglycine Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Acryloylglycine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A191390-250mg |
Acryloylglycine |
24599-25-5 | 250mg |
$ 75.00 | 2023-09-09 | ||
| TRC | A191390-1g |
Acryloylglycine |
24599-25-5 | 1g |
$ 178.00 | 2023-09-09 | ||
| TRC | A191390-5g |
Acryloylglycine |
24599-25-5 | 5g |
$ 804.00 | 2023-04-19 | ||
| TRC | A191390-10g |
Acryloylglycine |
24599-25-5 | 10g |
$ 1386.00 | 2023-09-09 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-479855-2.5mg |
Acryloylglycine-D3, |
24599-25-5 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-480368-2.5mg |
Acryloylglycine-13C2,15N, |
24599-25-5 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
| Enamine | EN300-222214-1g |
2-(prop-2-enamido)acetic acid |
24599-25-5 | 95% | 1g |
$857.0 | 2023-09-16 | |
| Enamine | EN300-222214-5g |
2-(prop-2-enamido)acetic acid |
24599-25-5 | 95% | 5g |
$2485.0 | 2023-09-16 | |
| Enamine | EN300-222214-10g |
2-(prop-2-enamido)acetic acid |
24599-25-5 | 95% | 10g |
$3683.0 | 2023-09-16 | |
| eNovation Chemicals LLC | Y1240048-250mg |
Glycine, N-(1-oxo-2-propen-1-yl)- |
24599-25-5 | 97% | 250mg |
$125 | 2024-06-07 |
Acryloylglycine Suppliers
Acryloylglycine Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on Acryloylglycine
Acryloylglycine: Chemical Properties, Applications, and Recent Research Developments
Acryloylglycine (CAS No. 24599-25-5) is a significant compound in the field of chemical biology and pharmaceutical research. This α-hydroxy acid derivative is characterized by its unique structural properties, which make it a versatile building block for various biochemical applications. The compound’s molecular structure consists of an acryloyl group attached to a glycine backbone, providing both reactivity and stability that are highly valuable in synthetic chemistry and drug development.
The chemical formula of Acryloylglycine is C₄H₅NO₃, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. This arrangement contributes to its reactivity, particularly in the context of polymerization and conjugation with biomolecules. The presence of both a carboxylic acid group and an acrylate functionality allows for diverse chemical modifications, making it an attractive candidate for the synthesis of functional materials and pharmaceutical intermediates.
In recent years, Acryloylglycine has garnered attention for its role in the development of biodegradable polymers and hydrogels. These materials are particularly relevant in biomedical applications, such as drug delivery systems and tissue engineering. The ability to incorporate Acryloylglycine into polymer backbones enhances the biocompatibility and degradation profiles of these materials, ensuring they meet the stringent requirements of medical use.
One of the most compelling aspects of Acryloylglycine is its utility in site-specific protein labeling and modification. Researchers have leveraged its acrylate group to introduce reactive handles that can be selectively conjugated with proteins or peptides. This approach has been instrumental in studying protein-protein interactions, enzyme mechanisms, and the development of novel biotherapeutics. The precision offered by Acryloylglycine-based labeling techniques has opened new avenues in structural biology and drug discovery.
The pharmaceutical industry has also explored the potential of Acryloylglycine as a precursor for active pharmaceutical ingredients (APIs). Its structural features allow for the facile introduction of pharmacophores, enabling the design of molecules with enhanced bioavailability and target specificity. For instance, derivatives of Acryloylglycine have been investigated for their anti-inflammatory and anticancer properties, demonstrating promising results in preclinical studies.
In addition to its biomedical applications, Acryloylglycine has found utility in material science. Its ability to form cross-linked networks via polymerization makes it suitable for creating hydrogels with tailored mechanical properties. These hydrogels are being explored for applications ranging from wound dressings to smart materials that respond to environmental stimuli. The versatility of Acryloylglycine in this context underscores its importance as a multifunctional building block.
The synthesis of Acryloylglycine typically involves the reaction of glycolic acid or glyoxylic acid with acrylic acid or its derivatives. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making Acryloylglycine more accessible for industrial applications. Recent research has also focused on green chemistry approaches to minimize waste and energy consumption during production.
The growing interest in sustainable chemistry has prompted investigations into the biodegradability of polymers derived from Acryloylglycine. Studies have shown that hydrogels based on this compound exhibit controlled degradation rates, making them suitable for short-term medical implants or temporary scaffolds. This aligns with the broader goal of developing environmentally friendly materials that reduce ecological impact without compromising performance.
The role of computational modeling in understanding the behavior of Acryloylglycine-based materials cannot be overstated. Advanced simulation techniques have enabled researchers to predict polymer properties, optimize synthesis routes, and design novel derivatives with specific functionalities. These computational tools are essential for accelerating innovation in both academic research and industrial development.
In conclusion, Acryloylglycine (CAS No. 24599-25-5) is a versatile compound with significant implications across multiple scientific disciplines. Its unique chemical properties make it an invaluable tool in biomedical research, pharmaceutical development, and material science. As ongoing research continues to uncover new applications and refine synthetic methods, the importance of this compound is expected to grow further.
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